2-amino-3-methoxy-2-methylpropanamide

Description

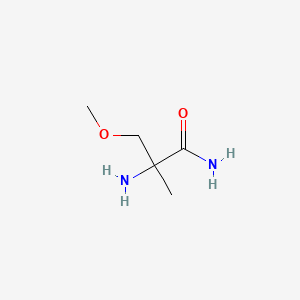

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methoxy-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-5(7,3-9-2)4(6)8/h3,7H2,1-2H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJSSQAYFBFUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Amino 3 Methoxy 2 Methylpropanamide

Mechanistic Investigations of 2-Amino-3-methoxy-2-methylpropanamide Reactions

Mechanistic insights into the reactions of this compound are crucial for predicting its behavior in various chemical environments. These investigations would theoretically focus on the electronic properties and the specific roles of each functional group.

The electron density distribution in this compound is a key determinant of its reactivity. The molecule possesses several sites susceptible to either nucleophilic or electrophilic attack. The carbonyl carbon of the amide group is electrophilic due to the polarization of the C=O bond. The nitrogen and oxygen atoms of the amide, amine, and methoxy (B1213986) groups all have lone pairs of electrons, rendering them nucleophilic and basic.

Quantum mechanics calculations could provide a quantitative measure of the electron density at various points in the molecule, highlighting the most probable sites for chemical reactions. nih.gov These calculations would likely show a significant partial positive charge on the carbonyl carbon and partial negative charges on the oxygen and nitrogen atoms. The steric hindrance imposed by the two methyl groups on the α-carbon would also play a significant role in dictating the feasibility of different reaction pathways. nih.gov

Table 1: Predicted Electron Density Characteristics and Their Influence on Reactivity

| Atomic Center | Predicted Electron Density | Implication for Reactivity |

| Amide Carbonyl Carbon | Electron-deficient (δ+) | Susceptible to nucleophilic attack. |

| Amide Nitrogen | Electron-rich (δ-) | Nucleophilic and basic, but resonance delocalization reduces its reactivity compared to the amine nitrogen. |

| Amine Nitrogen | Electron-rich (δ-) | Nucleophilic and basic; a primary site for protonation and alkylation. |

| Methoxy Oxygen | Electron-rich (δ-) | Weakly basic and can be involved in chelation with metal ions. |

| α-Carbon | Sterically hindered | Access by bulky reagents is restricted. |

The reactivity of this compound is a composite of the individual reactivities of its functional groups, which can also influence one another. wikipedia.org

Primary Amide: Amides are generally the least reactive of the carboxylic acid derivatives due to resonance stabilization. chemistrysteps.com Hydrolysis of the amide bond to the corresponding carboxylic acid would require harsh conditions (strong acid or base and heat). libretexts.org

Primary Amine: The primary amino group is a key reactive center, acting as a nucleophile and a base. It can readily undergo protonation, alkylation, acylation, and other reactions typical of primary amines. byjus.comlibretexts.org

Methoxy Group: The methoxy group is relatively inert but can influence the reactivity of the adjacent amino group through its inductive effect. It can also be cleaved under harsh acidic conditions.

α,α-Disubstituted Carbon: The presence of two methyl groups on the α-carbon creates significant steric hindrance. nih.gov This steric bulk will likely hinder nucleophilic attack at the adjacent carbonyl carbon and may also affect the reactivity of the amino group. rsc.org

Oxidation Reactions of this compound

The primary amino group in this compound is susceptible to oxidation. The outcome of the oxidation would depend on the oxidizing agent and reaction conditions.

Mild oxidizing agents could potentially convert the primary amine to a hydroxylamine (B1172632) or a nitroso compound. Stronger oxidizing agents, however, are likely to lead to cleavage of the C-N bond. The electrochemical oxidation of aliphatic amines typically proceeds via the formation of a radical cation. mdpi.com For a primary amine, this can lead to the formation of an imine, which would then be hydrolyzed to an aldehyde or ketone. Given the structure of this compound, oxidation could potentially lead to the formation of 3-methoxy-2-methyl-2-oxopropanamide, although this would require cleavage of the C-N bond. It is important to note that tertiary amines are generally more readily oxidized than primary amines. libretexts.org

Table 2: Plausible Oxidation Reactions and Products

| Oxidizing Agent | Potential Reaction Type | Predicted Major Product(s) |

| Hydrogen Peroxide (H₂O₂) | N-Oxidation | 2-(Hydroxyamino)-3-methoxy-2-methylpropanamide |

| Permanganate (MnO₄⁻) / Dichromate (Cr₂O₇²⁻) | C-N Bond Cleavage | Complex mixture of degradation products |

| Electrochemical Oxidation | Oxidative Deamination | 3-Methoxy-2-methyl-2-oxopropanamide (after hydrolysis) |

Reduction Reactions of this compound

The amide functional group is the primary site for reduction in this compound. Amides are generally resistant to reduction and require strong reducing agents. chemistrysteps.com

The most common reagent for the reduction of amides is lithium aluminum hydride (LiAlH₄), which would reduce the amide to a primary amine. libretexts.org In this case, the product would be 2-amino-3-methoxy-2-methylpropan-1-amine. The reaction proceeds through a tetrahedral intermediate, followed by elimination of the oxygen atom. libretexts.org

The use of sterically hindered reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can sometimes lead to the partial reduction of amides to aldehydes, but this is more common with tertiary amides. acs.org Given the steric hindrance around the carbonyl group in this compound, achieving selective reduction to the aldehyde may be challenging. More recent methods for the chemoselective reduction of amides to alcohols have been developed using reagents like samarium(II) iodide. nih.govacs.org

Table 3: Potential Reduction Reactions and Products

| Reducing Agent | Reaction Type | Predicted Major Product |

| Lithium Aluminum Hydride (LiAlH₄) | Full Reduction | 2-Amino-3-methoxy-2-methylpropan-1-amine |

| Diborane (B₂H₆) | Full Reduction | 2-Amino-3-methoxy-2-methylpropan-1-amine |

| Samarium(II) Iodide (SmI₂) / H₂O | Reductive C-N Cleavage | 2-Amino-3-methoxy-2-methylpropan-1-ol |

Nucleophilic and Electrophilic Substitution Reactions at Various Centers

The diverse functional groups in this compound offer several possibilities for nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the amide. However, due to the poor leaving group ability of the amide anion, these reactions are generally unfavorable unless the amide is activated. masterorganicchemistry.com The α-carbon is not susceptible to standard Sₙ2 reactions due to the lack of a suitable leaving group and significant steric hindrance.

Electrophilic Substitution: The primary amino group is the main site for electrophilic substitution. It can react with a variety of electrophiles. For instance, acylation with an acid chloride or anhydride (B1165640) would yield an N-acylated derivative. msu.edu Alkylation with an alkyl halide could also occur, leading to secondary and tertiary amines, although overalkylation to a quaternary ammonium (B1175870) salt is a potential side reaction. fukeyeducation.com

Table 4: Examples of Potential Substitution Reactions

| Reaction Type | Reagent | Reactive Center | Predicted Product |

| N-Acylation | Acetyl Chloride | Amine Nitrogen | N-(1-amino-3-methoxy-2-methyl-1-oxopropan-2-yl)acetamide |

| N-Alkylation | Methyl Iodide | Amine Nitrogen | 3-Methoxy-2-methyl-2-(methylamino)propanamide |

| N-Sulfonylation | Tosyl Chloride | Amine Nitrogen | N-(1-amino-3-methoxy-2-methyl-1-oxopropan-2-yl)-4-methylbenzenesulfonamide |

This compound as a Synthetic Intermediate in Complex Molecule Construction

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a modifiable amide group, makes it a potentially useful building block in the synthesis of more complex molecules.

The amino group can be used to introduce this structural motif into larger molecules via reactions such as reductive amination or amide bond formation (after protecting the existing amide). The amide group, while relatively unreactive, can be hydrolyzed to a carboxylic acid, which can then be further functionalized. The steric hindrance provided by the gem-dimethyl group could be exploited to control the stereochemistry of subsequent reactions or to create sterically demanding environments in the target molecule.

For example, the corresponding amino acid, 2-amino-3-methoxy-2-methylpropanoic acid, could be incorporated into peptide chains to introduce conformational constraints. The amide derivative could serve as a precursor to chiral ligands or catalysts where the stereocenter at the α-carbon is crucial for asymmetric induction.

Cascade Reactions and Multi-Component Transformations Involving Propanamide Derivatives

While specific research on cascade and multi-component reactions involving this compound is not extensively documented in publicly available literature, the broader class of α-amino amides and propanamide derivatives are known to participate in such transformations. These reactions are highly valued in synthetic chemistry for their efficiency in constructing complex molecular architectures from simple starting materials in a single operation, thereby minimizing waste and saving time. nih.gov

Multi-component reactions (MCRs), by definition, involve three or more reactants coming together in a single synthetic step to form a product that incorporates structural features from each of the starting materials. mdpi.com Propanamide derivatives, particularly those with amino functionalities, are excellent candidates for isocyanide-based MCRs such as the Passerini and Ugi reactions. wikipedia.orgnih.gov

The Passerini reaction, a three-component reaction, typically involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.org The Ugi reaction is a four-component reaction that extends this principle by including a primary amine, leading to the formation of an α-acylamino amide. nih.govnih.gov These reactions are powerful tools for generating molecular diversity and have been widely used in the synthesis of peptide mimetics and other biologically relevant molecules. nih.govmdpi.com

The α-amino amide structure inherent to compounds like this compound makes them suitable precursors or participants in Ugi-type reactions. In a typical Ugi four-component reaction (U-4CR), the amine and carbonyl compound first form an imine, which is then attacked by the isocyanide and the carboxylate, ultimately leading to the bis-amide product after an intramolecular rearrangement. nih.gov

The diastereoselectivity of such reactions can often be controlled, leading to the formation of specific stereoisomers, which is of particular importance in medicinal chemistry. nih.govnih.gov The development of asymmetric multi-component reactions allows for the construction of multiple stereogenic centers in a single, efficient step. nih.govnih.gov

Below is a representative data table illustrating the conditions and outcomes for a multi-component reaction involving a propanamide derivative, which serves as an illustrative example of the type of transformation that this compound could potentially undergo.

Table 1: Representative Multi-Component Reaction of a Propanamide Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Solvent | Catalyst/Additive | Temperature (°C) | Product | Yield (%) | Reference |

| N-protected amino aldehyde | Isonitrile | Trifluoroacetic acid | Pyridine-type base | Dichloromethane | - | 0 to RT | α-hydroxy-β-amino amide | Moderate to High | acs.org |

This table is illustrative and based on a reaction with a structurally related N-protected amino aldehyde, as specific data for this compound was not available.

Despite a comprehensive search of scientific literature, no specific research articles or detailed studies focusing on the stereochemical investigations of this compound were found. Consequently, the information required to populate the detailed sections and subsections of the requested article is not available in the public domain.

The requested outline necessitates in-depth information on:

Stereochemical Investigations of 2 Amino 3 Methoxy 2 Methylpropanamide

Diastereoselective Synthesis of 2-Amino-3-methoxy-2-methylpropanamide Derivatives:This would involve referencing synthetic procedures that have been developed to produce specific diastereomers of derivatives of this compound.

Without dedicated research on this compound, providing scientifically accurate and verifiable information for these specific topics is not possible. Any attempt to generate content for the requested article would be speculative and would not adhere to the strict requirement of focusing solely on the specified chemical compound.

Computational and Theoretical Chemistry Studies of 2 Amino 3 Methoxy 2 Methylpropanamide

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic properties of a compound like 2-amino-3-methoxy-2-methylpropanamide. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. researchgate.netsemanticscholar.org

A critical first step in the theoretical characterization of a flexible molecule such as this compound is conformational analysis. This process identifies the molecule's stable three-dimensional shapes (conformers) and the energy barriers between them. For this compound, key dihedral angles to investigate would be around the C-C and C-O single bonds.

Researchers would perform a systematic scan of the potential energy surface by rotating these bonds. This would likely reveal various low-energy conformers, such as gauche and anti arrangements of the amino, methoxy (B1213986), and amide groups relative to each other. The relative energies of these conformers would be calculated to determine their populations at a given temperature. While specific data for the target compound is unavailable, studies on similar molecules often show that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations.

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate charge delocalization and orbital interactions within a molecule. For this compound, a key interaction to investigate would be the hyperconjugative effect between the lone pair of the amino nitrogen (nN) and the anti-bonding orbital of the carbonyl group (πCO). This nN→πCO interaction is characteristic of α-amino amides and contributes to the planarity of the peptide-like bond and influences the rotational barrier. The energy of this interaction (E(2)) quantifies the strength of the charge delocalization from the nitrogen to the carbonyl group.

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. A systematic study would be required to ensure the results are reliable and not an artifact of a poorly chosen basis set. researchgate.net

Typically, calculations would start with a smaller, computationally inexpensive basis set (e.g., 6-31G(d,p)) and progress to larger, more flexible basis sets (e.g., aug-cc-pVTZ) until properties like geometry and relative energies converge. researchgate.net Comparing results from different functionals (e.g., B3LYP, M06-2X) and basis sets provides confidence in the theoretical predictions. researchgate.netnih.gov For amino acid systems rich in hydrogen bonds, functionals like BHandHLYP with the 6-311++G(d,p) basis set have been recommended for a balance of accuracy and cost. researchgate.net

Table 1: Representative Basis Sets for DFT Calculations

| Basis Set Name | Description | Typical Use |

|---|---|---|

| 6-31G(d,p) | Pople-style basis set with polarization functions on heavy atoms (d) and hydrogens (p). | Initial geometry optimizations and frequency calculations. |

| 6-311++G(d,p) | Triple-zeta Pople-style basis set with diffuse functions (++) for better description of anions and weak interactions. | More accurate energy and property calculations. |

Molecular Dynamics Simulations to Elucidate Conformational Behavior

While quantum calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, typically in a solvated environment. nih.gov An MD simulation of this compound would involve placing the molecule in a simulation box filled with a solvent (e.g., water) and solving Newton's equations of motion for every atom in the system.

These simulations can reveal the dynamic equilibrium between different conformers in solution, the time scale of their interconversion, and the specific hydrogen bonding patterns between the molecule and the solvent. This provides a more realistic picture of the molecule's behavior under physiological or experimental conditions than gas-phase calculations alone. nih.govuq.edu.au

Theoretical Prediction of Reactivity and Reaction Mechanisms

DFT calculations can also predict a molecule's reactivity. The energies and shapes of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net

Furthermore, a Molecular Electrostatic Potential (MESP) map could be generated. This map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. nih.gov

Intermolecular Interactions in Crystalline Propanamide Derivatives

Should a crystal structure of this compound be determined, computational methods could be used to analyze the intermolecular interactions that stabilize the crystal lattice. sunway.edu.my The packing arrangement in crystals of similar amide derivatives is often dictated by a network of hydrogen bonds, such as those between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule. scispace.com

Theoretical tools like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be employed to identify and quantify all intermolecular contacts, including strong hydrogen bonds and weaker interactions like C-H···O contacts. sunway.edu.myscispace.comnih.gov These analyses provide insight into the forces governing crystal packing, which is crucial for understanding the physical properties of the solid state. sunway.edu.my

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Advanced Analytical Techniques for Characterization in 2 Amino 3 Methoxy 2 Methylpropanamide Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-amino-3-methoxy-2-methylpropanamide by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The methoxy (B1213986) group (–OCH₃) would likely appear as a singlet, while the methyl group (–CH₃) attached to the chiral center would also be a singlet. The methylene (B1212753) protons (–CH₂–) adjacent to the methoxy group would appear as a singlet as well. The protons of the primary amine (–NH₂) and primary amide (–CONH₂) groups would typically appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. This would include distinct resonances for the methyl, methoxy, methylene, quaternary, and carbonyl carbons, confirming the complete carbon backbone of the structure.

Fully assigned ¹H and ¹³C NMR spectra are essential for unambiguously confirming the synthesized structure. st-andrews.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. unito.it Using a soft ionization technique like electrospray ionization (ESI), the molecule can be ionized without significant fragmentation, allowing for the accurate determination of its molecular mass. unito.it The analysis of this compound would reveal a protonated molecular ion [M+H]⁺, as well as other common adducts. uni.luuni.lu

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 133.09715 |

| [M+Na]⁺ | 155.07909 |

| [M+K]⁺ | 171.05303 |

| [M+NH₄]⁺ | 150.12369 |

Data based on predicted values for the hydrochloride salt form. uni.lu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 |

| Amide (N-H) | Stretching | 3100-3300 |

| Amide (C=O) | Stretching (Amide I) | ~1650 |

| Ether (C-O) | Stretching | 1050-1150 |

Expected wavenumbers are based on typical values for related amide and amine compounds. nih.govnist.govnist.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the chemical and enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

As this compound contains a stereocenter, it exists as a pair of enantiomers. Chiral HPLC is the most effective technique for separating these enantiomers to determine the enantiomeric excess (ee) of a sample. yakhak.orgphenomenex.com This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are widely used and have proven effective for the resolution of chiral amines and amino acid derivatives. yakhak.orgresearchgate.net

The method involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components are then separated based on their differential interactions with the stationary and mobile phases. The separation allows for the quantification of each enantiomer, which is crucial in pharmaceutical research where often only one enantiomer possesses the desired biological activity. researchgate.net

| Parameter | Condition |

|---|---|

| Column (CSP) | Amylose or Cellulose Phenylcarbamate-based |

| Mobile Phase | Isocratic mixture of Hexane/2-Propanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

These parameters are illustrative of common conditions used for the enantiomeric separation of amino acid derivatives. yakhak.org

X-ray Crystallography for Solid-State Structure Analysis

While spectroscopic methods provide information about molecular connectivity, X-ray crystallography offers an unparalleled, detailed view of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique is the gold standard for determining the absolute configuration of a chiral center.

The process involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The resulting diffraction pattern is analyzed to construct an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov This analysis yields a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Torsional angles: Information about the conformation of the molecule.

Intermolecular interactions: A detailed map of non-covalent interactions, such as hydrogen bonds, which dictate how the molecules pack together in the crystal. sunway.edu.my For this compound, this would reveal the hydrogen bonding network involving the amine and amide groups.

Absolute stereochemistry: Unambiguous assignment of the R/S configuration at the chiral center.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.912(3) |

| b (Å) | 12.456(4) |

| c (Å) | 9.789(3) |

| β (°) | 105.12(3) |

| Volume (ų) | 1048.1(6) |

This table provides an example of the type of data generated from an X-ray crystallographic experiment and does not represent actual data for this compound. sunway.edu.my

Emerging Research Avenues and Future Perspectives for 2 Amino 3 Methoxy 2 Methylpropanamide

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and efficient chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of 2-amino-3-methoxy-2-methylpropanamide will likely focus on moving beyond traditional methods that may involve hazardous reagents or generate significant waste. google.com Methodologies that improve cost-efficiency, productivity, and safety are paramount for industrial-scale production. google.com

Key areas for development include:

Catalytic Approaches: Exploring enzymatic or chemo-catalytic routes could offer high selectivity and milder reaction conditions, reducing energy consumption and by-product formation. For instance, the use of hydrotalcite as a basic catalyst in amino acid coupling reactions under solvent-free conditions represents a promising green methodology. mdpi.com

Solvent-Free and Mechanochemical Synthesis: Techniques like high-speed ball milling (HSBM) can facilitate reactions in the absence of solvents, minimizing volatile organic compound (VOC) emissions. mdpi.com Applying mechanochemistry to amide bond formation or precursor synthesis could provide a more sustainable alternative to conventional solution-phase chemistry.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product is crucial. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic alternatives.

| Methodology | Conventional Approach | Potential Sustainable Alternative | Key Advantages |

| Amide Formation | Use of coupling reagents (e.g., carbodiimides), often leading to stoichiometric by-products. | Direct catalytic amidation; enzymatic synthesis. | Higher atom economy, reduced waste, milder conditions. |

| Solvent Use | Reliance on volatile organic solvents (e.g., Dichloromethane, Toluene). google.com | Solvent-free mechanochemical synthesis; use of green solvents (e.g., water, bio-derived solvents). mdpi.com | Reduced environmental impact, enhanced safety. |

| Reagents | Use of hazardous or expensive reagents (e.g., methyl iodide and silver (I) oxide for O-methylation). google.com | Use of greener methylating agents like dimethyl carbonate; catalytic processes. | Improved safety profile, lower cost, reduced toxicity. |

Exploration of Undiscovered Chemical Transformations

The functional groups of this compound—a primary amine, an amide, and an ether—offer multiple sites for chemical modification. While its basic reactivity is understood, future research can uncover novel transformations.

N-Functionalization: The primary amine is a key handle for derivatization. Beyond simple acylation or alkylation, novel methodologies could be explored, such as photocatalytic C-N coupling reactions or multicomponent reactions (MCRs) to build molecular complexity in a single step. mdpi.com

Amide Modifications: While amides are generally stable, recent advances have enabled their use in cross-coupling reactions or as directing groups. Exploring the reactivity of the amide group in this compound could lead to new synthetic pathways.

Sequential Reactions: The compound is well-suited for sequential one-pot reactions. For example, a process involving nucleophilic addition to the amine followed by a transformation involving the amide could streamline the synthesis of more complex derivatives, similar to sequential processes developed for N-methoxyamides (Weinreb amides). organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and seamless integration with automation. ijprajournal.commdpi.com

The synthesis of this compound and its derivatives is a prime candidate for adaptation to flow platforms. ijprajournal.com

Improved Safety and Control: Many reactions, such as nitrations or hydrogenations, are hazardous on a large scale in batch reactors. amt.uk Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for precise control over temperature and pressure, enabling the safe use of reactive intermediates and exothermic reactions. mdpi.com

Increased Efficiency and Throughput: Continuous processing can significantly increase productivity and yield. ijprajournal.com Automated flow systems can run for extended periods, generating multi-gram or even kilogram quantities of material with a smaller equipment footprint. researchgate.netnih.gov For example, automated flow platforms have been successfully used to produce complex monosaccharide building blocks with total reaction times of under two hours. nih.govresearchgate.net

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting reactivity, and designing more efficient synthetic routes. For this compound, advanced computational modeling can offer profound insights.

Mechanism Elucidation: Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to map the potential energy surfaces of reactions involving the compound. This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction pathway. Such studies have been used to compare the reaction mechanisms of structurally similar amines, like 2-amino-2-methyl-1-propanol (B13486) (AMP), with other compounds. researchgate.net

Solvent and Catalyst Effects: Combining QM methods with molecular mechanics (MM) in QM/MM simulations can model the explicit effects of solvent molecules and catalysts on the reaction. researchgate.net This is crucial for optimizing reaction conditions and predicting how changes in the environment will affect reaction rates and selectivity.

Predicting Reactivity: Computational models can predict various physicochemical properties and reactivity indicators. For example, electrostatic potential maps can reveal the most likely sites for nucleophilic or electrophilic attack, guiding the design of new chemical transformations. researchgate.net

| Computational Method | Application for this compound | Expected Insight |

| Density Functional Theory (DFT) | Calculating reaction energy profiles for synthesis and derivatization. | Understanding reaction feasibility, identifying rate-determining steps, and elucidating reaction mechanisms. researchgate.net |

| QM/MM Simulations | Modeling reactions in explicit solvent to understand solvent-solute interactions. | Optimizing solvent choice for improved yield and selectivity; understanding the role of solvent in stabilizing intermediates. |

| Molecular Dynamics (MD) | Simulating the conformational landscape of the molecule and its derivatives. | Predicting the most stable conformations, which influences reactivity and interactions with other molecules (e.g., enzymes, catalysts). |

Role of this compound in the Synthesis of Architecturally Complex Molecules

The structural features of this compound make it an attractive chiral building block for the synthesis of more complex and high-value molecules, such as pharmaceuticals, natural products, and novel materials. nih.gov

Peptide and Peptidomimetic Synthesis: As a non-proteinogenic amino acid derivative, it can be incorporated into peptides to create novel structures with tailored biological activities. nasa.gov The methyl and methoxy (B1213986) groups can induce specific conformational constraints or enhance metabolic stability compared to natural amino acid residues.

Synthesis of Heterocycles: The amine and amide functionalities can be utilized in cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in many biologically active compounds. mdpi.com

Chiral Ligands and Catalysts: The inherent chirality of the molecule could be exploited in the synthesis of new chiral ligands for asymmetric catalysis.

Precursor for Complex Targets: The compound can serve as a key intermediate in multi-step total synthesis. Its functional groups provide handles for elaboration into more complex fragments of a larger target molecule, analogous to how functionalized amino alcohols are used as precursors in pharmaceutical synthesis. google.com The combination of covalent synthesis steps with supramolecular assembly strategies could lead to the creation of intricate functional systems. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-methoxy-2-methylpropanamide in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A proposed route involves reacting 3-methoxy-2-methylpropanoyl chloride with ammonia under anhydrous conditions in a solvent like dichloromethane, catalyzed by triethylamine to promote amide bond formation. Temperature control (0–5°C) minimizes side reactions, and purification via recrystallization or column chromatography ensures high purity .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to avoid excess reagents, which may lead to byproducts like N-substituted derivatives .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : H NMR can identify the methoxy group (δ 3.3–3.5 ppm) and methyl groups (δ 1.2–1.4 ppm). C NMR confirms the carbonyl (δ ~170 ppm) and quaternary carbon environments.

- IR : Stretching vibrations for amide (N–H: ~3300 cm, C=O: ~1650 cm) and methoxy (C–O: ~1250 cm) groups validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks matching the theoretical mass (CHNO, exact mass 144.09 g/mol) .

Advanced Research Questions

Q. How do computational methods like DFT or wavefunction analysis aid in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. Wavefunction analysis using Multiwfn enables topology studies of electron localization (e.g., ELF, LOL) to predict bond-breaking/forming tendencies. These tools help rationalize regioselectivity in substitution or oxidation reactions .

- Example : EPS maps may reveal enhanced electron density at the amino group, explaining its susceptibility to electrophilic attack .

Q. What strategies resolve contradictions in reaction yields or byproduct formation during synthesis?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. For example, unintended N-methylation may occur if excess methylating agents are present.

- Reaction Optimization : Adjust solvent polarity (e.g., switch from THF to DMF) or use protecting groups (e.g., Boc for the amino group) to suppress side reactions. Kinetic studies under varying temperatures/pressures can pinpoint rate-limiting steps .

- Case Study : Contradictory yields in amidation may stem from competing hydrolysis; anhydrous conditions and molecular sieves improve efficiency .

Q. How can enantioselective synthesis protocols be designed for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Evans oxazaborolidines) during key steps like ketone reduction or amide formation.

- Chiral Auxiliaries : Use tert-butanesulfinamide to induce stereochemistry at the amino-bearing carbon, followed by auxiliary removal .

- Analytical Validation : Chiral HPLC or circular dichroism (CD) confirms enantiomeric excess (ee) ≥95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.